molecular formula C12H11N3O2S B2995814 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034621-70-8

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2995814
CAS No.: 2034621-70-8
M. Wt: 261.3
InChI Key: ULSSGMOMULBJMS-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide (CAS 2034621-70-8) is a pyrimidine-based small molecule with a molecular formula of C12H11N3O2S and a molecular weight of 261.30 g/mol . Its structure features a pyrimidine ring substituted with a hydroxy group and a carboxamide linker connected to a 3-(methylthio)phenyl moiety, as represented by the SMILES string CSc1cccc(NC(=O)c2cc(=O)[nH]cn2)c1 . This compound is part of the pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and ability to interact with diverse biological targets . Pyrimidine derivatives are extensively investigated for their potential in drug discovery across various therapeutic areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders and chronic pain . The specific substitution pattern on this molecule makes it a valuable intermediate for constructing more complex structures, such as thieno[3,2-d]pyrimidine derivatives, which are known to exhibit tubulin polymerization inhibitory, kinase inhibitory, and antimalarial activities . As a building block, it enables researchers to explore structure-activity relationships and develop targeted screening libraries . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSGMOMULBJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-(methylthio)aniline with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α. This inhibition is achieved through the compound’s binding to active residues of proteins involved in the pathway, such as ATF4 and NF-κB .

Comparison with Similar Compounds

6-(Benzyloxy)-N-(3-(Methylthio)phenyl)Pyrimidine-4-Carboxamide

  • Structural Differences : The benzyloxy group at the 6-position replaces the hydroxy group in the target compound.
  • Molecular Weight : Higher molecular weight (351.4 g/mol vs. 261.3 g/mol) due to the benzyl substituent.
  • Unlike the hydroxy group, the benzyloxy moiety is less prone to hydrogen bonding, which may alter interactions with biological targets .

3-Amino-5-Methyl-4-Oxo-N-Aryl Thieno[2,3-d]Pyrimidine-6-Carboxamides

  • Core Structure: These compounds feature a thieno-pyrimidine scaffold instead of a pyrimidine ring, with additional sulfur atoms in the fused thiophene moiety.
  • Biological Activity: Demonstrated antimicrobial and anticancer properties in preliminary studies, attributed to the thioxo and amino groups. The target compound lacks these functional groups, suggesting divergent biological applications .

Elafibranor Intermediates with Methylthio Substituents

  • Role in Synthesis: Both 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide and related intermediates (e.g., 3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl derivatives) are critical in constructing Elafibranor’s aromatic core.
  • Reactivity Comparison :
    • The methylthio group in the target compound may act as a directing group in coupling reactions, similar to ethylthio or allylthio analogs listed in sulfur-containing compound libraries .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Relevance
This compound C₁₂H₁₁N₃O₂S 261.3 Hydroxy, methylthio, carboxamide Elafibranor intermediate
6-(Benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide C₁₉H₁₇N₃O₂S 351.4 Benzyloxy, methylthio, carboxamide Lipophilic analog
3-Amino-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide C₁₄H₁₂N₄O₂S₂ 332.4 Thieno-pyrimidine, thioxo, amino Antimicrobial candidate

Research Findings and Mechanistic Insights

  • Solubility and Bioavailability : The hydroxy group in the target compound enhances water solubility compared to its benzyloxy analog, but this may limit blood-brain barrier penetration.
  • Synthetic Utility: The methylthio group in this compound facilitates regioselective modifications, a feature less pronounced in sulfur-free pyrimidines .
  • Biological Target Interactions: Thieno-pyrimidine derivatives exhibit broader kinase inhibition profiles due to their fused sulfur heterocycles, whereas the target compound’s activity is likely confined to PPAR receptors .

Biological Activity

6-Hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and pathways within cells. The compound is believed to bind to active sites of target enzymes, thereby blocking their function. This mechanism is crucial in its role as an inhibitor in various biological processes, including cell proliferation and apoptosis.

Target Interactions

  • Enzymatic Inhibition : The compound interacts with enzyme active sites, inhibiting their activity.
  • Receptor Binding : It has been noted for its interaction with serotonin (5-HT) receptor sites, which may influence neurotransmission and inflammatory responses.
  • Biochemical Pathways : The compound exhibits anti-inflammatory effects and has shown potential in modulating the NF-κB signaling pathway, a critical pathway in cancer and inflammation .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial and fungal strains, with favorable Minimum Inhibitory Concentration (MIC) values reported:

Microorganism MIC (μg/mL)
Staphylococcus aureus1.56 - 6.25
Candida albicans< 6.25
Escherichia coli3.12 - 12.5

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Antitumor Activity

The compound has also exhibited promising antitumor activity in various cancer cell lines. Notably:

Cell Line IC50 (μg/mL)
HCT-116 (Colorectal Cancer)6.6
HepG2 (Liver Cancer)4.9
C6 (Rat Glioma)11.3

These findings indicate that this compound may serve as a potential therapeutic agent in cancer treatment by inhibiting tumor cell growth .

Antiprotozoal Activity

In addition to its antimicrobial and antitumor properties, the compound has shown effectiveness against protozoan parasites:

  • Trypanosoma cruzi : Exhibited an IC50 value of 0.37 µM, significantly more potent than benznidazole.
  • Giardia lamblia : Displayed high giardicidal activity with an IC50 of 10 nM, outperforming standard treatments like metronidazole .

Case Studies

Several studies have highlighted the efficacy of this compound in vivo:

  • In Vivo Efficacy Against Trypanosomiasis : A study demonstrated that treatment with the compound reduced blood parasitemia in mice infected with Trypanosoma cruzi, showcasing its potential as an effective therapeutic agent against Chagas disease .
  • Anticancer Studies : In a comparative study involving various cancer cell lines, the compound was found to induce apoptosis through the modulation of the PI3K/AKT signaling pathway, which is often dysregulated in cancers .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C65–75
Carboxamide formationHATU, DIPEA, DCM, RT70–85

Advanced: How can reaction conditions be systematically optimized to enhance yield and purity?

Answer:
Optimization requires a factorial design approach to evaluate variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Dichloromethane (DCM) is preferred for carboxamide coupling due to its inertness .
  • Catalyst selection : HATU outperforms EDCI/HOBt in coupling efficiency, reducing racemization in chiral intermediates .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) prevent decomposition.
  • Purification : Gradient HPLC with C18 columns (0.1% TFA in water/acetonitrile) resolves regioisomers .

Q. Critical Parameters :

  • Monitor reaction progress via LC-MS to identify byproducts early.
  • Use scavenger resins (e.g., trisamine for excess acylating agents) to simplify purification .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine ring substitution patterns) and hydrogen bonding (e.g., hydroxyl proton shifts at δ 10–12 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
  • X-ray Crystallography :
    • Determines dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° in analogous compounds) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions often arise from variability in assay conditions or microbial strains. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination against Pseudomonas aeruginosa ATCC 27853) to ensure reproducibility .
  • Dose-response profiling : Test multiple concentrations (e.g., 0.5–128 µg/mL) to account for strain-specific resistance .
  • Structural analogs : Compare activity of derivatives (e.g., 2d in showed moderate activity against Proteus vulgaris due to benzylthio substituents).

Q. Table 2: Biological Activity Variability in Analogous Compounds

CompoundSubstituentMIC (µg/mL)StrainReference
2dBenzylthio32–64P. vulgaris
2aMethylthio>128P. aeruginosa

Advanced: What computational approaches are used to predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase) using PyMOL for visualization. Focus on hydrogen bonds with pyrimidine hydroxyl groups .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM/PBSA) .
  • QSAR Modeling : Utilize MOE or RDKit to correlate substituent electronic parameters (e.g., Hammett σ) with activity, guiding rational design .

Q. Key Considerations :

  • Validate models with experimental IC₅₀ data.
  • Account for solvent effects (explicit water models) in simulations .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (40°C, 24h), monitor via HPLC for degradation products (e.g., cleavage of the carboxamide bond) .
    • Oxidative Stress: Treat with 3% H₂O₂, analyze for sulfoxide/sulfone byproducts using LC-MS .
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for pyrimidines) .

Advanced: What strategies are employed to resolve regioselectivity challenges in pyrimidine ring functionalization?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the hydroxyl group) to steer electrophilic substitution .
  • Metal-Catalyzed Cross-Coupling : Pd(OAc)₂/XPhos enables selective C–H arylation at the 5-position of the pyrimidine ring .
  • Computational Guidance : DFT calculations (Gaussian 09) predict favored reaction pathways based on transition-state energies .

Basic: What in vitro models are used for preliminary toxicity screening?

Answer:

  • Cell Viability Assays : MTT or resazurin-based assays in HepG2 or HEK293 cells (24–48h exposure) to determine IC₅₀ values .
  • hERG Inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks (IC₅₀ <10 µM flagged) .

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